molecular formula C11H12N2O2 B3144743 Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-17-7

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B3144743
CAS RN: 55899-17-7
M. Wt: 204.22 g/mol
InChI Key: UWJQYTAMOWJIMY-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate were not found, related compounds have been synthesized through various methods. For instance, a study describes the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Another study discusses the synthesis of ethyl pyrazolo[4,3-b]pyridine-6-carboxylates by a 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The InChI code for Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a solid substance . Its molecular weight is 204.23 . The compound’s InChI code is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Xanthine and Isoguanine Analogs : Ethyl 5-amino-1-methylpyrazole-4-carboxylate and related compounds have been utilized in the synthesis of analogs of xanthine and isoguanine, which are important biochemical compounds (Schneller & Moore, 1978).

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : Ethyl 3-ethoxymethylene-2, 4-dioxopentanoate has been reacted with compounds like 3-amino-4-cyanopyrazole to synthesize pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the chemical structure and reaction mechanisms of such compounds (Chimichi et al., 1993).

  • Synthesis of Heterocyclic Compounds : Research has explored the synthesis and tautomerism of compounds like 2-hydroxypyrazolo[1,5-a]pyridine, derived from ethyl 2-pyridylacetate, indicating the versatility of such compounds in organic synthesis (Ochi et al., 1976).

Pharmaceutical and Medicinal Chemistry

  • Benzodiazepine Receptor Ligands : Ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates have been studied for their potential as benzodiazepine receptor ligands, showcasing the pharmaceutical applications of these compounds (Bruni et al., 1994).

  • Synthesis of Dihydrotetrazolopyrimidine Derivatives : A new dihydrotetrazolopyrimidine derivative was synthesized using ethyl acetoacetate and 5-aminotetrazole, highlighting the potential of these compounds in the development of novel pharmaceuticals (Suwito et al., 2018).

  • Synthesis of Antipyretic Compounds : Research on the synthesis of compounds like ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-6-carboxylate has explored their antipyretic and hypothermizing activities, further contributing to medicinal chemistry (Auzzi et al., 1979).

Other Research Applications

  • Synthesis of Fluoroalkylated Compounds : Studies on the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines, including ethyl 3-aminopyrazole-4-carboxylate, have led to the formation of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, demonstrating diverse chemical applications (Goryaeva et al., 2009).

  • Selective Fluorination in Organic Chemistry : Selective fluorination of ethyl 1-methylpyrazole-4-carboxylates has been researched, providing valuable information for the field of organic chemistry, especially in the context of modifying heterocyclic compounds (Makino & Yoshioka, 1988).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

While specific future directions for Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate were not found, related compounds have been studied for their potential applications in medicine. For instance, a study discusses the use of a fragment-based drug discovery approach to optimize a hit fragment that bound to the reverse transcriptase enzyme of HIV-1 . This suggests potential future directions in the development of new drugs for treating HIV-1.

properties

IUPAC Name

ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQYTAMOWJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225219
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

55899-17-7
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 2 www.mdpi.com

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